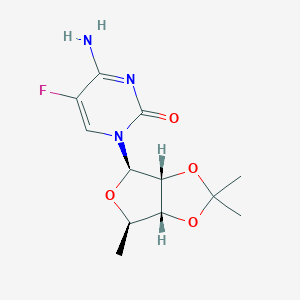

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Descripción general

Descripción

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine is a synthetic nucleoside analog used primarily in organic synthesis and research. This compound is characterized by its unique structure, which includes a fluorine atom and an isopropylidene group, making it a valuable tool in various scientific applications.

Métodos De Preparación

The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine typically involves the following steps:

Starting Material: The process begins with 5-fluorocytidine.

Protection: The hydroxyl groups at the 2’ and 3’ positions are protected using 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid.

Reaction Conditions: The reaction is carried out in acetone, and a saturated sodium bicarbonate solution is added to neutralize the acid.

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Análisis De Reacciones Químicas

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine undergoes several types of chemical reactions:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Hydrolysis: The isopropylidene group can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common reagents used in these reactions include dichloromethane, ethyl acetate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis Processes

The synthesis of 5'-deoxy-2',3'-O-isopropylidene-5-fluorocytidine involves several steps, often starting from readily available precursors such as D-ribose or 5-fluorouridine. The following table summarizes key synthetic methodologies:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection | D-Ribose + Acylating Agents | Formation of protected ribofuranoside |

| 2 | Nucleophilic Substitution | 5-Fluorocytosine + Protected Ribofuranoside | Formation of nucleoside derivative |

| 3 | Deprotection | Acidic/Basic Conditions | Regeneration of hydroxyl groups |

Antitumor Activity

Research has demonstrated that compounds derived from this compound exhibit significant cytostatic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation in breast and colon cancer models, making them candidates for further development into chemotherapeutic agents .

Intermediate in Drug Synthesis

This compound serves as an essential intermediate in the synthesis of capecitabine, a widely used chemotherapy drug for metastatic colorectal cancer and breast cancer. The conversion processes involve selective deprotection and acylation steps that yield capecitabine with high purity .

Development of Capecitabine

Capecitabine is synthesized from this compound through a series of reactions that include deprotection and acylation with pentyloxy carbonyl groups. Clinical trials have validated its efficacy in treating advanced cancers, showing improved survival rates compared to traditional therapies .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of various derivatives of this compound against different human cancer cell lines, including A549 (lung), MCF7 (breast), and HT29 (colon). Results indicated that modifications at the sugar moiety significantly influence the cytotoxic profile, providing insights for designing more potent analogs .

Mecanismo De Acción

The mechanism of action of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom plays a crucial role in enhancing the compound’s stability and reactivity. Molecular targets include enzymes involved in nucleic acid synthesis and repair .

Comparación Con Compuestos Similares

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine can be compared with other nucleoside analogs such as:

5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment.

2’,3’-Dideoxycytidine: A nucleoside analog used in antiviral therapies.

5’-Deoxy-5-fluorocytidine: A closely related compound with similar applications but lacking the isopropylidene protection

The uniqueness of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine lies in its specific structural modifications, which confer distinct chemical and biological properties.

Actividad Biológica

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine (also referred to as 5-dFCR) is a nucleoside analog with significant biological activity, particularly in the context of cancer treatment. This compound is a derivative of 5-fluorocytidine, which is known for its role as a prodrug for the chemotherapeutic agent 5-fluorouracil (5-FU). The modification of the sugar moiety enhances its pharmacological properties, making it a subject of interest in cancer research.

Chemical Structure and Synthesis

5-dFCR is synthesized through a series of chemical reactions starting from 5-fluorocytidine. The synthesis involves protecting the 2' and 3' hydroxyl groups with isopropylidene groups, followed by deoxygenation at the 5' position. This modification is crucial as it influences the compound's stability and biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-cancer properties.

Anti-Cancer Efficacy

-

In Vitro Studies :

- In a study involving pancreatic cancer cell lines (BxPC-3 and AsPC-1), 5-dFCR exhibited IC50 values ranging from 14 to 45 μM against primary cells and 37 to 133 μM against metastatic cells, indicating a higher efficacy against non-metastatic cells .

- The compound was compared to 5-FU, showing similar potency, which suggests that it retains the therapeutic potential of its parent compound while potentially offering improved selectivity.

-

Mechanism of Action :

- The mechanism by which 5-dFCR exerts its anti-cancer effects involves its conversion into active metabolites that inhibit DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Molecular docking studies indicate that 5-dFCR binds effectively to carboxylesterase enzymes, which are involved in drug metabolism, enhancing its bioavailability .

- Case Studies :

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of 5-dFCR has been characterized through various studies:

- Absorption : The compound demonstrates good absorption characteristics when administered orally.

- Distribution : It shows favorable distribution in tissues, particularly in tumor sites.

- Metabolism : The metabolism primarily occurs via hydrolysis by carboxylesterases, leading to the formation of active metabolites.

- Excretion : Renal excretion is the primary route for elimination.

Comparative Table of Biological Activity

| Compound | IC50 (μM) Primary Cells | IC50 (μM) Metastatic Cells | Mechanism of Action |

|---|---|---|---|

| This compound | 14 - 45 | 37 - 133 | Inhibition of DNA synthesis |

| 5-Fluorouracil (5-FU) | Similar efficacy | Similar efficacy | Inhibition of DNA synthesis |

Propiedades

IUPAC Name |

1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNQHIPVNHJFE-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in pharmaceutical synthesis?

A1: this compound is a key intermediate in the synthesis of Capecitabine []. Capecitabine is an orally administered chemotherapy drug used to treat various cancers, including breast, colorectal, and gastric cancers. The compound itself does not have direct pharmacological activity. Its importance lies in its role as a precursor in the multi-step synthesis of Capecitabine.

Q2: Can you describe the synthetic route for this compound outlined in the research paper?

A2: The research paper [] details a three-step synthesis of this compound:

Q3: What are the advantages of this particular synthetic route for this compound?

A3: The research emphasizes the use of readily available starting materials and cost-effectiveness of the synthesis []. This is significant for industrial-scale production, potentially making Capecitabine more accessible and affordable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.